1-(3-Bromo-5-methoxyphenyl)cyclopropan-1-amine
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Overview
Description
1-(3-Bromo-5-methoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with bromine and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Bromo-5-methoxyphenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methoxybenzaldehyde and cyclopropanamine.
Reaction Conditions: The key step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents like diazomethane or through a Simmons-Smith reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)cyclopropan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)cyclopropan-1-amine can be compared with other similar compounds such as:
1-(2-Bromo-5-methoxyphenyl)cyclopropanamine: This compound has a similar structure but with the bromine atom in a different position on the phenyl ring.
1-(3-Bromo-4-methoxyphenyl)cyclopropanamine: Another similar compound with the methoxy group in a different position.
1-(3-Bromo-5-methylphenyl)cyclopropanamine: This compound has a methyl group instead of a methoxy group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-5-7(4-8(11)6-9)10(12)2-3-10/h4-6H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBGOAGYYMPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CC2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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